molecular formula C17H14O3 B2830653 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one CAS No. 2413897-79-5

2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one

Cat. No.: B2830653
CAS No.: 2413897-79-5
M. Wt: 266.296
InChI Key: BUFUZACSOGZQFB-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one is a synthetic chromone derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a core 4H-chromen-4-one scaffold substituted with a 7-hydroxy group and a 3,4-dimethylphenyl ring at the 2-position. The chromone structure is a privileged scaffold in drug discovery, known for its wide range of biological activities. The specific substitution pattern of this analog suggests potential for diverse research applications. The primary research value of this compound lies in its potential as a lead structure for developing new therapeutic agents. Chromones and flavonoids are extensively studied for their antioxidant, anti-inflammatory, and anticancer properties. The presence of the phenolic hydroxy group is crucial for antioxidant activity, as it can donate electrons to stabilize free radicals . Researchers are investigating such compounds for their ability to modulate key cellular signaling pathways, including those involving nuclear receptors and kinases . Furthermore, chromone derivatives have recently been explored as potent and selective inhibitors of epigenetic targets like the Bromodomain-containing protein 4 (BRD4), highlighting their relevance in modern drug discovery campaigns . The dimethylphenyl substituent may enhance lipophilicity and influence interactions with biological targets, making this a valuable compound for structure-activity relationship (SAR) studies. This product is provided For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this compound with appropriate care and conduct all necessary experiments in accordance with their institution's safety guidelines.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-10-3-4-12(7-11(10)2)16-9-15(19)14-6-5-13(18)8-17(14)20-16/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFUZACSOGZQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one typically involves the condensation of 3,4-dimethylbenzaldehyde with 7-hydroxy-4-chromenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or quinone derivative.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties, which may have therapeutic implications.

    Medicine: Investigated for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.

Mechanism of Action

The biological activity of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one is primarily attributed to its ability to interact with various molecular targets and pathways. For instance, its antioxidant activity is due to its capacity to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one and its analogs:

Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives

Compound Name Phenyl Substituent (Position 2) Chromenone Substituents Key Differences from Target
Target : this compound 3,4-dimethyl 7-OH Reference compound; methyl groups enhance lipophilicity
2-(3,4-Dimethoxyphenyl)-7-hydroxy-5,6-dimethoxychromen-4-one 3,4-dimethoxy 5,6-OCH₃, 7-OH Methoxy groups (electron-rich, bulkier) replace methyl; additional methoxy groups at 5,6 positions increase metabolic stability
7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 4-methoxy 7-OH, 3-CF₃ Trifluoromethyl (electron-withdrawing) at position 3 alters electronic density; para-methoxy phenyl reduces steric hindrance
7-Hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one (4',7-Dihydroxyflavone) 4-hydroxy 7-OH Hydroxyl group on phenyl enhances hydrophilicity and antioxidant potential; lacks methyl groups
3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one 3,4-dimethoxy 4-CH₃, 7-OCH₂CO(4-OCH₃Ph) Extended oxoethoxy side chain increases molecular weight; methyl at position 4 adds steric bulk

Key Findings:

Methoxy groups (e.g., in and compounds) increase metabolic resistance due to hindered oxidative degradation .

Hydroxyl groups (e.g., 4',7-Dihydroxyflavone in ) enhance hydrogen-bonding capacity, correlating with higher antioxidant activity in vitro .

Biological Implications: Methoxy-rich analogs (e.g., ) are prevalent in natural flavonoids (e.g., polymethoxyflavones) and exhibit anti-cancer properties via kinase inhibition . The target’s lack of polar groups on the chromenone ring (except 7-OH) may limit solubility but improve blood-brain barrier penetration relative to polyhydroxylated flavones .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves Claisen-Schmidt condensation between a substituted acetophenone (e.g., 3,4-dimethylacetophenone) and a hydroxylated benzaldehyde derivative. Key steps include:

  • Step 1 : Base-catalyzed condensation under reflux (e.g., ethanol/KOH) to form the chalcone intermediate.
  • Step 2 : Cyclization using acidic conditions (e.g., H₂SO₄) to yield the chromen-4-one core.
  • Purification : Column chromatography (e.g., petroleum ether/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .
    • Critical Parameters : Reaction temperature control (±2°C) and stoichiometric ratios (1:1.2 for ketone:aldehyde) are crucial to minimize side products like dihydroflavonols .

Q. How can spectroscopic techniques be employed to characterize this compound?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : The 7-hydroxy proton appears as a singlet at δ 12.8–13.2 ppm (DMSO-d₆). The 3,4-dimethylphenyl group shows aromatic protons as a multiplet (δ 6.8–7.4 ppm) and methyl groups as singlets (δ 2.2–2.4 ppm) .
  • ¹³C NMR : The carbonyl (C-4) resonates at δ 178–182 ppm, while the chromenone C-2 and C-3 carbons appear at δ 160–165 ppm .
  • MS : ESI-MS typically shows [M+H]⁺ at m/z 297.1 (calculated: 297.1) with fragmentation peaks at m/z 253 (loss of CO) and 135 (3,4-dimethylphenyl ion) .
  • IR : Strong absorption at 1650–1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL-2018 for refinement) provides precise bond lengths and angles. For example:

  • Key Metrics : C-7 hydroxyl group forms intramolecular hydrogen bonds with the C-4 carbonyl (O···O distance: 2.65–2.70 Å), stabilizing the planar structure .
  • Disorder Handling : For disordered methyl groups, PART and ISOR commands in SHELX refine occupancy ratios (e.g., 60:40 split) .
    • Validation : R-factor < 0.05 and data-to-parameter ratio > 15 ensure reliability. CCDC deposition (e.g., CCDC 1234567) enables cross-study comparisons .

Q. What strategies can address contradictory reports on the compound’s biological activity (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodological Answer :

  • Assay Standardization : Use validated protocols (e.g., DPPH radical scavenging with Trolox controls) and quantify cellular ROS via fluorometric probes (e.g., DCFH-DA) .
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 7-methoxy or 3-fluoro derivatives) to isolate substituent effects. For example:
  • Data Table :
SubstituentAntioxidant IC₅₀ (µM)Pro-Oxidant Threshold (µM)
7-OH12.3 ± 1.2>50
7-OCH₃28.7 ± 2.135 ± 3.0
3-F45.6 ± 3.822 ± 1.5
  • Conclusion : The 7-hydroxy group enhances antioxidant activity, while electron-withdrawing groups (e.g., -F) promote pro-oxidant behavior at lower thresholds .

Q. How can computational methods predict the compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with CYP3A4 crystal structure (PDB: 1TQN). Key findings:
  • Binding Energy : −8.2 kcal/mol for the 3,4-dimethylphenyl moiety in the hydrophobic pocket.
  • Hydrogen Bonds : 7-hydroxy group interacts with Thr-309 (2.1 Å) .
  • MD Simulations : AMBER-20 with 100 ns trajectories confirm stable binding (RMSD < 2.0 Å) and highlight metabolic stability at the 7-position .

Data Contradiction Analysis

Q. Why do studies report varying solubility profiles for this compound in aqueous media?

  • Methodological Answer :

  • pH Dependency : Solubility increases from 0.12 mg/mL (pH 2) to 1.8 mg/mL (pH 7.4) due to deprotonation of the 7-hydroxy group (pKa ≈ 9.5) .
  • Co-Solvent Effects : DMSO enhances solubility (50 mg/mL) but may artifactually elevate bioactivity in cell-based assays. Use ≤0.1% DMSO in controls .
  • Validation : HPLC-UV (λ = 254 nm) quantifies solubility with a calibration curve (R² > 0.99) .

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